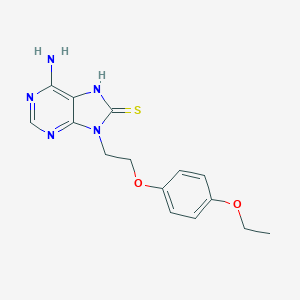
NSD3-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSD3-IN-3 is a complex organic compound with the molecular formula C15H17N5O2S and a molecular weight of 331.39 g/mol This compound is characterized by its purine base structure, which is modified with an ethoxyphenoxyethyl group and a thiol group
准备方法
The synthesis of NSD3-IN-3 typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropurine and 4-ethoxyphenol.
Reaction Conditions: The first step involves the nucleophilic substitution of 6-chloropurine with 2-(4-ethoxyphenoxy)ethylamine under basic conditions to form the intermediate 6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purine.
Thiol Group Introduction:
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
化学反应分析
NSD3-IN-3 undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group if present, using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives.
科学研究应用
NSD3-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
作用机制
The mechanism of action of NSD3-IN-3 involves its interaction with specific molecular targets and pathways. The compound can bind to purine receptors and enzymes, modulating their activity. The thiol group may also participate in redox reactions, influencing cellular oxidative stress levels. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its biological effects .
相似化合物的比较
NSD3-IN-3 can be compared with other similar compounds, such as:
6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol: This compound has a methoxy group instead of an ethoxy group, which may influence its chemical reactivity and biological activity.
6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purine-8-sulfonic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
属性
分子式 |
C15H17N5O2S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-7H-purine-8-thione |
InChI |
InChI=1S/C15H17N5O2S/c1-2-21-10-3-5-11(6-4-10)22-8-7-20-14-12(19-15(20)23)13(16)17-9-18-14/h3-6,9H,2,7-8H2,1H3,(H,19,23)(H2,16,17,18) |
InChI 键 |
CPVQNKHOVSEOTA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCCN2C3=C(C(=NC=N3)N)NC2=S |
规范 SMILES |
CCOC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N |
溶解度 |
20.1 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-iodobenzamide](/img/structure/B316593.png)
![5-(4-bromophenyl)-N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B316594.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-N'-(3,4,5-triethoxybenzoyl)thiourea](/img/structure/B316596.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-N'-(3-iodobenzoyl)thiourea](/img/structure/B316597.png)
![4-butoxy-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B316598.png)
![2-(4-bromophenoxy)-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}acetamide](/img/structure/B316601.png)
![N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B316602.png)
![N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]propanamide](/img/structure/B316606.png)
![N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}naphthalene-2-carboxamide](/img/structure/B316611.png)
![3-bromo-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B316613.png)
![3-butoxy-N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B316614.png)
![3,4-dichloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B316616.png)
![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}pentanamide](/img/structure/B316617.png)
![3,4-dichloro-N-[[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]benzamide](/img/structure/B316618.png)
